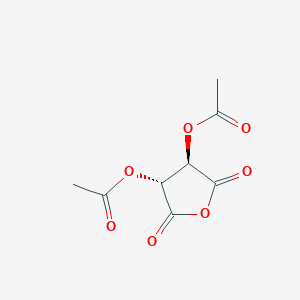
(+)-Diacetyl-L-tartaric anhydride
Vue d'ensemble
Description
(-)-Diacetyl-L-tartaric anhydride (DAT) is an organic compound with a wide range of applications in the fields of science and medicine. It is a versatile chemical that can be used in the synthesis of various compounds, in the development of new drugs, and in the study of biochemical and physiological effects. DAT is a derivative of tartaric acid, and its synthesis involves the condensation of two molecules of tartaric acid with two molecules of acetic anhydride.
Applications De Recherche Scientifique
Crystallization of Enantiomers : (+)-Diacetyl-L-tartaric anhydride can crystallize enantiomers of cyclic β-hydroxyethers, enhancing selectivity and crystallizing ability. This application is significant in the field of asymmetric synthesis and chiral resolution (Mravik et al., 1996).
Pharmaceutical Applications : L-Tartaric acid, a related compound, has been found to reduce glycaemia, improve oral glucose tolerance, and ameliorate lipid profiles in diabetic rats, indicating potential therapeutic applications (Amssayef & Eddouks, 2022).
Catalysis in Organic Synthesis : (+)-Tartaric acid catalyzes enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes with high enantiomeric ratios and excellent diastereoselectivities, playing a crucial role in synthetic chemistry (Luan et al., 2015).
Industrial Applications : L(+)-Tartaric acid is widely applied in wine, food, and pharmaceutical industries. Its production technology is continually evolving to ensure quality and provenance for consumers (Leirose et al., 2018).
Construction Materials : Tartaric acid acts as a superplasticizer in mortars, extending pot-life and affecting hydration and compressive strength, indicating its utility in construction materials (Coppola et al., 2018).
Enantiomer Separation : UiO-66-NH2@SiO2 functionalized with this compound has been successfully used for separating small enantiomers, including α-amino acids (Liu et al., 2022).
Dermatological Applications : Long-chain tartaric acid diamides, resembling ceramides, can replace them in models of the stratum corneum lipid matrix, indicating potential dermatological applications (Sinkó et al., 2010).
Synthesis of Imides and Amides : Diacetyl-L-tartaric acid anhydride reacts with aromatic primary amines to yield imides and amides, a reaction of interest in organic chemistry (Naz et al., 2010).
Gas Preparation : Carbon suboxide gas can be prepared using the diacetyl tartaric anhydride method, which purifies the gas and allows for accurate gas pressure regulation in a quartz absorption cell (Badger & Barton, 1934).
Food Industry : Diacetyl tartaric acid ester of diglyceride can be extracted from dairy and non-dairy coffee cream powders, demonstrating its role in the food industry (Inoue et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(3R,4R)-4-acetyloxy-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O7/c1-3(9)13-5-6(14-4(2)10)8(12)15-7(5)11/h5-6H,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKITKDHDMPGPW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](C(=O)OC1=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21374 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6283-74-5 | |
| Record name | (+)-Diacetyl-L-tartaric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O,O-Diacetyl tartaric acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R-trans)-dihydro-2,5-dioxofuran-3,4-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLTARTARIC ANHYDRIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7XNF76O0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of (+)-Diacetyl-L-tartaric anhydride in analytical chemistry?
A1: this compound (DATAN) is primarily used as a chiral derivatizing agent for separating and quantifying enantiomers, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. [, , ] This technique is particularly useful for studying biologically relevant molecules like D- and L-2-hydroxyglutarate, which have distinct metabolic pathways and clinical implications. []
Q2: How does this compound facilitate enantiomeric separation in LC-MS?
A2: DATAN reacts with chiral compounds containing hydroxyl (-OH) or amine (-NH2) groups, forming diastereomers. [] These diastereomers, unlike enantiomers, have different physicochemical properties, allowing for separation using conventional achiral chromatography columns. [] This separation enables the identification and quantification of each enantiomer in a mixture. []
Q3: Can you provide specific examples of compounds analyzed using DATAN derivatization coupled with LC-MS?
A3: DATAN derivatization, followed by LC-MS, has been successfully employed to quantify D- and L-2-hydroxyglutarate in urine, plasma, and other biological fluids. [, , ] This technique has also been applied to analyze D- and L-lactate levels in type 2 diabetes patients. [] Additionally, it has been used for the enantiomeric determination of vigabatrin, an antiepileptic drug. []
Q4: Beyond analytical chemistry, are there other applications of this compound?
A4: Yes, DATAN is also utilized in material science. Researchers have incorporated it into the synthesis of chiral functionalized UiO-66-NH2@SiO2. [] This material leverages the domain-limiting effect from the metal-organic framework's micropore structure, showing promise for enhancing stereoselectivity in separating small enantiomers, including α-amino acids and small alkaline enantiomers. []
Q5: Are there any known limitations or challenges associated with using this compound for derivatization?
A5: While DATAN is a valuable tool, researchers should be aware of potential limitations. These may include:
Q6: Where can researchers find further information and resources about this compound and its applications?
A6: Researchers can consult the cited scientific publications for detailed methodologies, experimental conditions, and results related to DATAN applications. [, , , , , ] Chemical suppliers, databases like PubChem and ChemSpider, and scientific literature databases like PubMed and Scopus can provide additional information on the compound's properties, safety data, and related research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



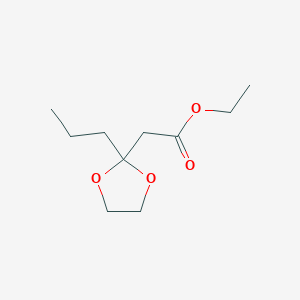

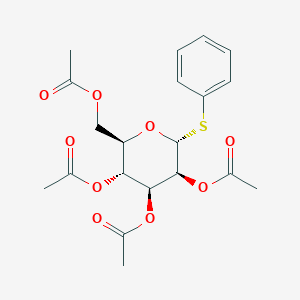


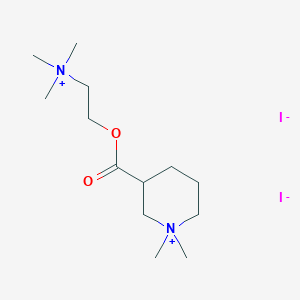


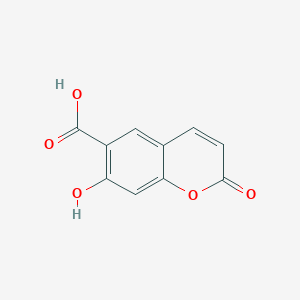

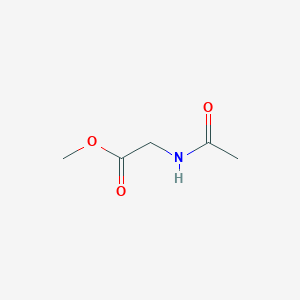


![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)